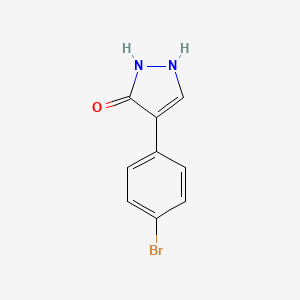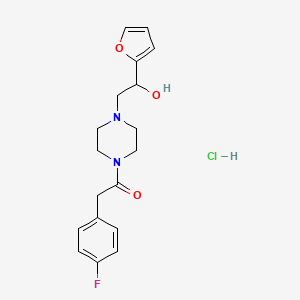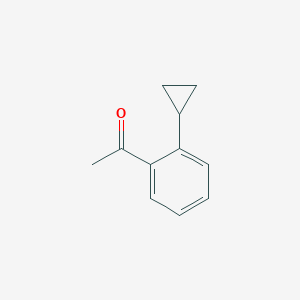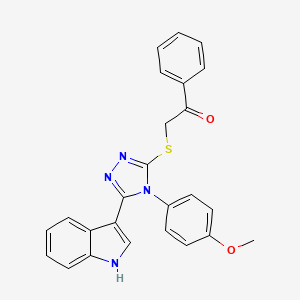
4-(4-bromophenyl)-1H-pyrazol-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-1H-pyrazol-3-ol is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group
作用机制
Target of Action
The primary target of 4-(4-Bromophenyl)-1,2-dihydropyrazol-3-one is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and its reduced activity can lead to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Mode of Action
The compound interacts with its target, AchE, and affects its activity It’s known that the compound has neurotoxic potentials .
Biochemical Pathways
The compound affects the biochemical pathways involving free radicals and reactive oxygen species (ROS) . These compounds increase dramatically under cellular damage . Many reports link ROS overexpression and disease development, such as nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite . Oxidative stress increase affects different cellular components negatively .
Pharmacokinetics
A related study on 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising adme properties .
Result of Action
The compound’s action results in changes in the AchE activity and Malondialdehyde (MDA) level in the brain of alevins . MDA is a common biomarker for cells and tissue oxidative injury . The compound also shows potent antileishmanial and antimalarial activities .
Action Environment
It’s known that the compound undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-ol typically involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
4-(4-Bromophenyl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of 4-(4-aminophenyl)-1H-pyrazol-3-ol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
科学研究应用
4-(4-Bromophenyl)-1H-pyrazol-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: Used in the synthesis of dyes, pigments, and other specialty chemicals.
相似化合物的比较
Similar Compounds
- 4-(4-Chlorophenyl)-1H-pyrazol-3-ol
- 4-(4-Methylphenyl)-1H-pyrazol-3-ol
- 4-(4-Fluorophenyl)-1H-pyrazol-3-ol
Uniqueness
4-(4-Bromophenyl)-1H-pyrazol-3-ol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its chloro, methyl, and fluoro analogs .
属性
IUPAC Name |
4-(4-bromophenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-11-12-9(8)13/h1-5H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFMCIFPVOEGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNNC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-bromo-2-fluorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2831073.png)
![3-[2-(2,4-dimethoxyphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2831074.png)
![2-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2831076.png)
![4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2831077.png)
![(2Z)-6-chloro-2-[(5-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2831079.png)
![2-{1-[2-(1H-pyrazol-1-yl)ethyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2831080.png)
![N-Cyclopropyl-N-[(4-pyrazol-1-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2831083.png)

![3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2831085.png)

![5-(((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2831087.png)
![2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid](/img/structure/B2831088.png)
![(E)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile hydrochloride](/img/structure/B2831092.png)

